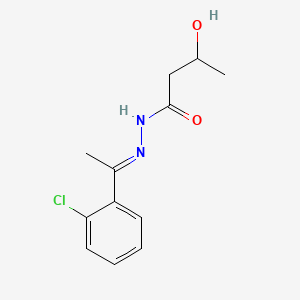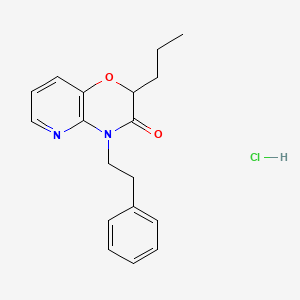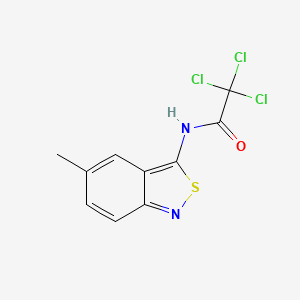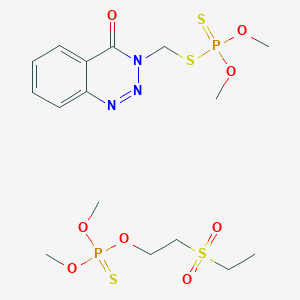
Pyridazine, 6-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 6-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-4-phenyl- is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its intricate structure, which includes multiple phenyl and chlorophenyl groups, as well as a piperazinyl moiety.
Preparation Methods
The synthesis of Pyridazine, 6-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-4-phenyl- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and phenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridazine, 6-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple phenyl and chlorophenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The piperazinyl moiety may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents. For example:
Pyridazine, 3-(4-chlorophenyl)-6-phenyl-: This compound lacks the piperazinyl group, which may affect its biological activity and chemical reactivity.
Pyridazine, 4-(3-chlorophenyl)-6-(4-chlorophenyl)-: This compound has a different arrangement of chlorophenyl groups, leading to variations in its properties. The uniqueness of Pyridazine, 6-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-4-phenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
190776-54-6 |
|---|---|
Molecular Formula |
C26H22Cl2N4 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]-4-phenylpyridazine |
InChI |
InChI=1S/C26H22Cl2N4/c27-21-11-9-20(10-12-21)25-18-24(19-5-2-1-3-6-19)26(30-29-25)32-15-13-31(14-16-32)23-8-4-7-22(28)17-23/h1-12,17-18H,13-16H2 |
InChI Key |
SQXPSXYVKGWEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


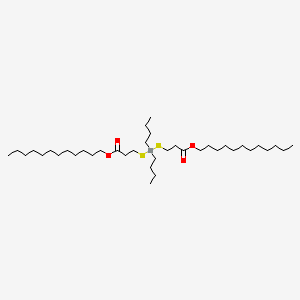
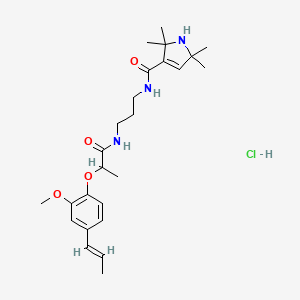
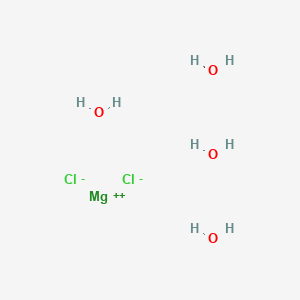

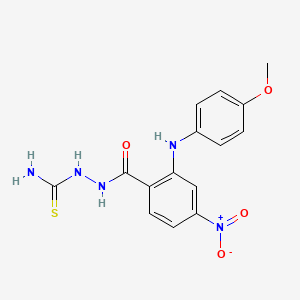
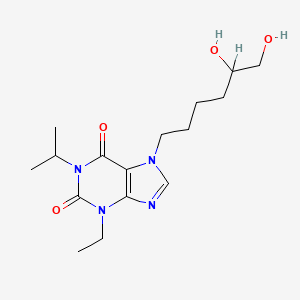
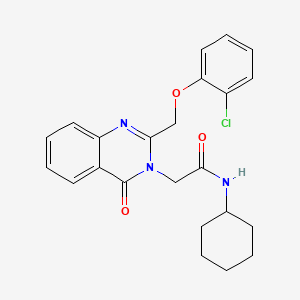
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

